molecular formula C5H3F3N2 B8427180 1H-Imidazole, 1-(1,2,2-trifluoroethenyl)-

1H-Imidazole, 1-(1,2,2-trifluoroethenyl)-

Cat. No.: B8427180
M. Wt: 148.09 g/mol
InChI Key: YHVFBCJICNETLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole, 1-(1,2,2-trifluoroethenyl)- is a useful research compound. Its molecular formula is C5H3F3N2 and its molecular weight is 148.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 1-(1,2,2-trifluoroethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-(1,2,2-trifluoroethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3F3N2

Molecular Weight

148.09 g/mol

IUPAC Name

1-(1,2,2-trifluoroethenyl)imidazole

InChI

InChI=1S/C5H3F3N2/c6-4(7)5(8)10-2-1-9-3-10/h1-3H

InChI Key

YHVFBCJICNETLW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=C(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 50 ml autoclave were poured 10.6 g (100 mmol) of potassium salt of imidazole and tetrahydrofuran (30 ml), and the inside of the autoclave was cooled to −78° C., and evacuation and replacement by nitrogen were carried out three times. After the inside of a system was evacuated, TFE was introduced until the inside pressure of the system reached 0.1 MPa·G. Then the temperature of the reaction system was increased to 100° C., and TFE was further introduced to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G. Supply of TFE was stopped when the amount of TFE reached 1.1 equivalents (11 g=110 mmol) to the potassium salt of imidazole, and stirring was continued at 100° C. Fifteen hours after starting of the stirring, the inside of the reaction system was brought to room temperature, followed by evacuation to terminate the reaction. To this crude reaction product was added 2.84 g (20 mmol) of ethyl trifluoroacetate, and it was confirmed by a 19F-NMR analysis based on ethyl trifluoroacetate that 1-(1,1,2,2-tetrafluoroethyl)imidazole had been produced at yield of 13% and 1-(1,2,2-trifluoroethenyl)imidazole had been produced at yield of 56%. Also according to gas chromatography analysis, it was confirmed that 14% of imidazole remained.
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10.6 g
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2.84 g
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19F
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Synthesis routes and methods II

Procedure details

Then the entire crude reaction product was poured into water (30 ml), and subjected to extraction with ethyl acetate. After separation of an organic layer, drying with magnesium sulfate was carried out and concentration under reduced pressure was conducted. Then thereto was added 1.46 g (10 mmol) of benzotrifluoride, and it was confirmed by a 19F-NMR analysis based on benzotrifluoride that 1-(1,1,2,2-tetrafluoroethyl)imidazole had been produced at yield of 41% and 1-(1,2,2-trifluoroethenyl)imidazole had been produced at yield of 19%.
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1.46 g
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19F
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Synthesis routes and methods III

Procedure details

Into a 50 ml autoclave were poured 0.20 g (5 mmol) of metallic potassium and tetrahydrofuran (10 ml), and the inside of the autoclave was cooled to −78° C., and evacuation and replacement by nitrogen were carried out three times. Then thereto was added a solution obtained by dissolving 1.36 g (20 mmol) of imidazole in tetrahydrofuran (10 ml) at 10° C. over 30 minutes under pressurized nitrogen atmosphere. Thereafter tetrafluoroethylene (TFE) was introduced until the inside pressure of the system reached 0.1 MPa·G. Then the temperature of the reaction system was increased to 100° C., and TFE was further introduced to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G. Supply of TFE was stopped when the amount of TFE reached 1.1 equivalents (2.2 g=22 mmol) to imidazole, and stirring was continued at 100° C. Eight hours after starting of the stirring, the inside of the reaction system was brought to room temperature, followed by evacuation to terminate the reaction. To this crude reaction product was added 1.42 g (10 mmol) of ethyl trifluoroacetate, and it was confirmed by a 19F-NMR analysis based on ethyl trifluoroacetate that 1-(1,1,2,2-tetrafluoroethyl)imidazole had been produced at yield of 55% and 1-(1,2,2-trifluoroethenyl)imidazole had been produced at yield of 23%. Also according to gas chromatography, it was confirmed that 9% of imidazole remained.
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10 mL
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1.42 g
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[Compound]
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19F
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